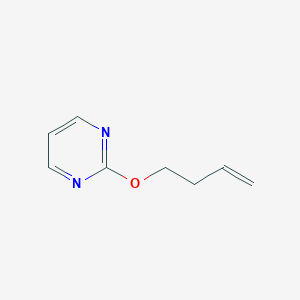
2-(3-Buten-1-yloxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Buten-1-yloxy)pyrimidine is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in the fields of medicinal chemistry and drug discovery. This compound possesses a unique structure that makes it an attractive target for synthesis and study.
Wirkmechanismus
The mechanism of action of 2-(3-Buten-1-yloxy)pyrimidine is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of the neurotransmitter acetylcholine. This results in increased levels of acetylcholine in the brain, which can improve cognitive function.
Biochemische Und Physiologische Effekte
Studies have shown that 2-(3-Buten-1-yloxy)pyrimidine can have a range of biochemical and physiological effects, depending on the specific application. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of certain viruses, and reduce inflammation in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-Buten-1-yloxy)pyrimidine in lab experiments is its versatility. It can be easily synthesized and modified to produce derivatives with different properties. Additionally, its unique structure makes it an attractive target for drug development. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to predict its effects in different contexts.
Zukünftige Richtungen
There are several potential future directions for research on 2-(3-Buten-1-yloxy)pyrimidine. One area of interest is the development of derivatives with improved selectivity and potency against specific targets. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential applications in other disease areas. Finally, the development of new synthesis methods could lead to more efficient and cost-effective production of the compound.
Synthesemethoden
The synthesis of 2-(3-Buten-1-yloxy)pyrimidine can be achieved through several methods, including the reaction of 3-buten-1-ol with cyanoacetic acid followed by cyclization, or the reaction of 3-buten-1-ol with cyanoacetamide in the presence of a catalyst. These methods have been optimized to produce high yields of the compound with good purity.
Wissenschaftliche Forschungsanwendungen
2-(3-Buten-1-yloxy)pyrimidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antitumor, antiviral, and anti-inflammatory properties, making it a promising candidate for drug development. Additionally, it has been found to exhibit potent inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are implicated in various diseases.
Eigenschaften
CAS-Nummer |
169310-71-8 |
|---|---|
Produktname |
2-(3-Buten-1-yloxy)pyrimidine |
Molekularformel |
C8H10N2O |
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
2-but-3-enoxypyrimidine |
InChI |
InChI=1S/C8H10N2O/c1-2-3-7-11-8-9-5-4-6-10-8/h2,4-6H,1,3,7H2 |
InChI-Schlüssel |
DPEBLKGRWFYFOI-UHFFFAOYSA-N |
SMILES |
C=CCCOC1=NC=CC=N1 |
Kanonische SMILES |
C=CCCOC1=NC=CC=N1 |
Synonyme |
Pyrimidine, 2-(3-butenyloxy)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



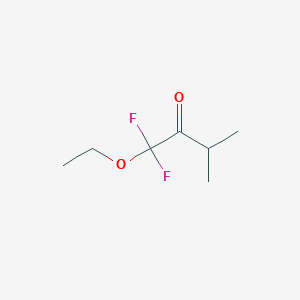
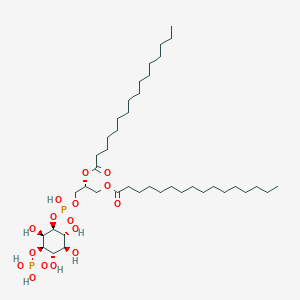
![{4-[(3,4-Dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B60919.png)
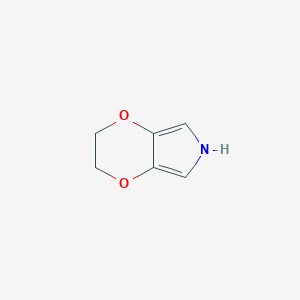
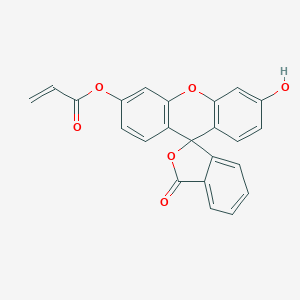
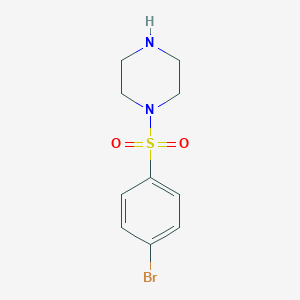
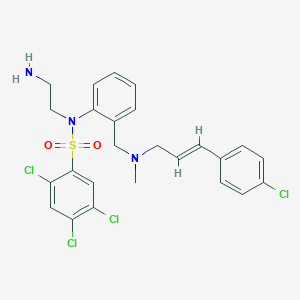
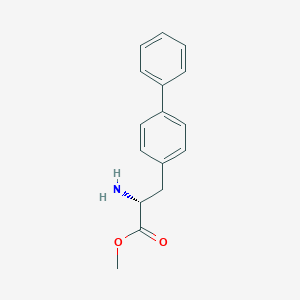
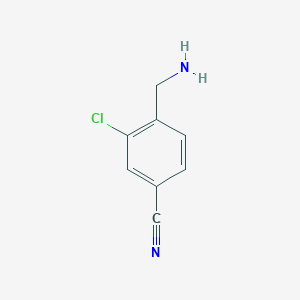
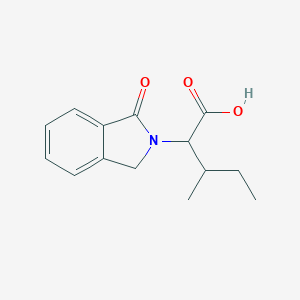
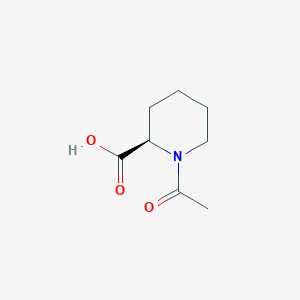
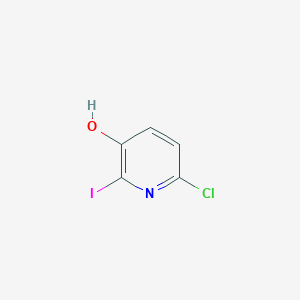
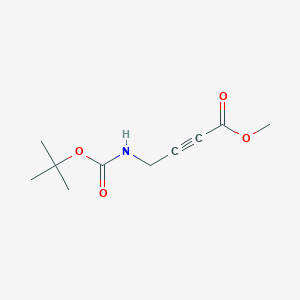
![N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine](/img/structure/B60953.png)